molecular formula C24H35O4P B1266123 Phosphoric acid, dodecyl diphenyl ester CAS No. 27460-02-2

Phosphoric acid, dodecyl diphenyl ester

Cat. No.: B1266123
CAS No.: 27460-02-2
M. Wt: 418.5 g/mol
InChI Key: DLZXXNAEQGRWPX-UHFFFAOYSA-N
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Description

Phosphoric acid, dodecyl diphenyl ester is a chemical compound that belongs to the class of phosphate esters. These esters are formed by the reaction of phosphoric acid with alcohols. Phosphate esters are significant in various biochemical processes and industrial applications due to their unique chemical properties .

Mechanism of Action

Target of Action

Phosphoric acid, dodecyl diphenyl ester, also known as dodecyl diphenyl phosphate, is an organophosphate ester. Organophosphate esters are known to have a wide range of targets, depending on their structure and the nature of the substrate . .

Mode of Action

The mode of action of organophosphate esters, including dodecyl diphenyl phosphate, is primarily through their antioxidant properties . They function as antioxidants by various mechanisms depending on their structure, the nature of the substrate to be stabilized, and the reaction conditions .

Biochemical Pathways

Organophosphate esters, such as dodecyl diphenyl phosphate, are present in every plant and animal cell . They are biochemical intermediates in the transformation of food into usable energy . The bonds between phosphate units in adenosine triphosphate (ATP) are called phosphoanhydride bonds. These are high-energy bonds that store energy from the metabolism of foods . Hydrolysis of ATP releases energy as it is needed for biochemical processes .

Result of Action

The primary result of the action of organophosphate esters like dodecyl diphenyl phosphate is the stabilization of polymers against degradation during processing and long-term applications . They function as antioxidants, reducing oxidative stress and thereby preventing damage to cells and tissues .

Action Environment

The action, efficacy, and stability of organophosphate esters like dodecyl diphenyl phosphate can be influenced by various environmental factors. For example, they may be hazardous to the environment, and water bodies should be given special attention . They are biodegradable, which means they can be broken down by microorganisms in the environment .

Biochemical Analysis

Biochemical Properties

Phosphoric acid, dodecyl diphenyl ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound can form esters with phosphoric acid, which are crucial in biochemistry. These esters are present in every plant and animal cell and are intermediates in the transformation of food into usable energy . The interactions of this compound with biomolecules often involve the formation of high-energy bonds, such as phosphoanhydride bonds, which store energy from the metabolism of foods .

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by participating in cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in forming high-energy bonds, such as those in adenosine triphosphate (ATP), is critical for muscle contraction and other biochemical processes . Additionally, it is a structural constituent of phospholipids and nucleic acids, which are essential for cell membrane integrity and genetic information storage .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form esters with phosphoric acid. These esters are intermediates in the transformation of food into usable energy and are present in every plant and animal cell . The compound’s high-energy bonds, such as phosphoanhydride bonds, store energy from the metabolism of foods and release energy as needed for biochemical processes . This mechanism is crucial for muscle contraction and other cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under normal conditions but can be hydrolyzed under strong acidic conditions . Long-term studies have shown that it maintains its biochemical properties and continues to influence cellular functions over extended periods. Its stability and degradation can vary depending on the specific laboratory conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound supports normal cellular functions by participating in energy transformation and storage. At higher doses, it can cause toxic or adverse effects, such as irritation to the skin, eyes, and respiratory system . These threshold effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate the transformation of food into usable energy . The compound’s role in forming high-energy bonds, such as those in ATP, is crucial for maintaining metabolic flux and regulating metabolite levels . These interactions ensure that cells have a continuous supply of energy for various biochemical processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments . The compound’s ability to form esters with phosphoric acid allows it to participate in energy storage and release, which is essential for maintaining cellular functions.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity and function. Targeting signals and post-translational modifications direct the compound to particular organelles, such as mitochondria, where it participates in energy transformation and storage . This subcellular localization is crucial for the compound’s role in maintaining cellular energy balance and supporting various biochemical processes.

Preparation Methods

Phosphoric acid, dodecyl diphenyl ester can be synthesized through esterification reactions. One common method involves the reaction of phosphoric acid with dodecyl alcohol and diphenyl alcohol under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to proceed efficiently . Industrial production methods often involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed to achieve high yields and purity .

Chemical Reactions Analysis

Phosphoric acid, dodecyl diphenyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Phosphoric acid, dodecyl diphenyl ester can be compared with other phosphate esters such as:

  • Phosphoric acid, monoethyl ester
  • Phosphoric acid, diethyl ester
  • Phosphoric acid, triphenyl ester

These compounds share similar chemical properties but differ in their alkyl or aryl groups, which can affect their reactivity and applications . This compound is unique due to its specific combination of dodecyl and diphenyl groups, which provide distinct physical and chemical properties .

Properties

IUPAC Name

dodecyl diphenyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35O4P/c1-2-3-4-5-6-7-8-9-10-17-22-26-29(25,27-23-18-13-11-14-19-23)28-24-20-15-12-16-21-24/h11-16,18-21H,2-10,17,22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZXXNAEQGRWPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3067314
Record name Phosphoric acid, dodecyl diphenyl ester
Source EPA DSSTox
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Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Phosphoric acid, dodecyl diphenyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

27460-02-2
Record name Phosphoric acid, dodecyl diphenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27460-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphoric acid, dodecyl diphenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027460022
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric acid, dodecyl diphenyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phosphoric acid, dodecyl diphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3067314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name dodecyldiphenyl phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.103.005
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Record name Phosphoric acid, dodecyl diphenyl ester
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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